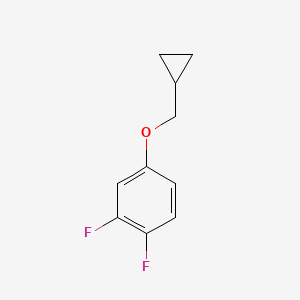

4-(Cyclopropylmethoxy)-1,2-difluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Cyclopropylmethoxy)-1,2-difluorobenzene is an organic compound with the molecular formula C10H10F2O It is characterized by the presence of a cyclopropylmethoxy group and two fluorine atoms attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylmethoxy)-1,2-difluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-difluorobenzene and cyclopropylmethanol.

O-Alkylation: The first step involves the O-alkylation of 1,2-difluorobenzene with cyclopropylmethanol. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is then purified using standard techniques such as column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and cost-effective reagents to ensure high yield and purity.

Análisis De Reacciones Químicas

Synthetic Preparation

The compound is typically synthesized through sequential functionalization of a difluorobenzene core. A validated industrial process involves:

-

Step 1 : Selective O-alkylation of 3,4-difluorophenol with 1-bromomethylcyclopropane in 2-butanone using potassium carbonate as a base, achieving near-quantitative yields .

-

Step 2 : Methoxy group introduction via nucleophilic aromatic substitution (SNAr) under basic conditions (potassium methoxide in toluene/NMP) .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| O-Alkylation | 1-Bromomethylcyclopropane, K₂CO₃, 2-butanone, 80°C | 99% |

| Methoxylation | KOMe (in situ), toluene/NMP (4:1), 60°C | 85–90% |

Electrophilic Aromatic Substitution (EAS)

The electron-donating cyclopropylmethoxy group directs electrophiles to the ortho/para positions, while fluorine’s electron-withdrawing effect competes for meta orientation. Experimental data from analogous systems show:

-

Nitration : Occurs predominantly at the para position relative to the cyclopropylmethoxy group, yielding 4-(cyclopropylmethoxy)-1,2-difluoro-3-nitrobenzene under mixed HNO₃/H₂SO₄ conditions.

-

Halogenation : Bromination with N-bromosuccinimide (NBS) in CCl₄ favors the ortho position to fluorine .

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at the 1,2-positions are susceptible to displacement under strong nucleophilic conditions:

-

Ammonolysis : Reaction with NH₃ in DMF at 150°C replaces fluorine at the 2-position, forming 4-(cyclopropylmethoxy)-1-fluoro-2-aminobenzene .

-

Thiolation : Using NaSH in DMSO, fluorine substitution occurs at the 1-position, yielding thioether derivatives.

Regioselectivity in NAS:

| Position | Nucleophile | Product |

|---|---|---|

| 1-F | NaSH | 4-(Cyclopropylmethoxy)-2-fluoro-1-thiobenzene |

| 2-F | NH₃ | 4-(Cyclopropylmethoxy)-1-fluoro-2-aminobenzene |

Oxidation and Reduction

-

Oxidation : The cyclopropylmethoxy group resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄/H₂SO₄) cleave the cyclopropane ring, forming carboxylic acid derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane derivative while preserving the ether linkage .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids at the 5-position (meta to cyclopropylmethoxy), enabling biaryl synthesis .

-

Buchwald-Hartwig Amination : Forms diarylamines when coupled with primary amines under Pd(OAc)₂/XPhos catalysis .

Thermal and Photochemical Behavior

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceutical Compounds

One of the primary applications of 4-(Cyclopropylmethoxy)-1,2-difluorobenzene is in the synthesis of various pharmaceutical compounds. For example, it serves as an intermediate in the production of piperazine derivatives, which have demonstrated potential in treating conditions such as anxiety and depression. These derivatives often exhibit enhanced pharmacological profiles due to the incorporation of fluorine substituents that improve binding affinity to biological targets .

Case Study: Synthesis Pathway

A notable synthesis pathway involves the reaction of 3,4-difluorophenol with cyclopropylmethanol in the presence of a suitable catalyst. This method has been shown to yield high purity and yield, making it an attractive route for industrial applications. The synthetic process typically includes several steps:

- Alkylation : 3,4-difluorophenol is alkylated with cyclopropylmethanol.

- Fluorination : The resulting product undergoes fluorination to enhance its biological activity.

- Purification : The final compound is purified through recrystallization techniques.

This multi-step process highlights the versatility of this compound as a precursor for more complex molecules .

Research Applications

In addition to its synthetic utility, this compound has been studied for its potential biological activities. Preliminary research suggests that compounds derived from it may possess anti-inflammatory and analgesic properties. These findings are particularly relevant in developing new therapeutic agents for chronic pain management .

Comparison Table: Applications of this compound

Mecanismo De Acción

The mechanism of action of 4-(Cyclopropylmethoxy)-1,2-difluorobenzene depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes or signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid: This compound is structurally similar but contains an additional carboxylic acid group.

4-(Cyclopropylmethoxy)-2-nitroaniline: This compound has a nitro group instead of fluorine atoms, leading to different chemical properties and reactivity.

Uniqueness

4-(Cyclopropylmethoxy)-1,2-difluorobenzene is unique due to the presence of both cyclopropylmethoxy and difluorobenzene groups, which confer distinct chemical properties such as high reactivity and stability. Its unique structure makes it valuable in various research and industrial applications.

Actividad Biológica

4-(Cyclopropylmethoxy)-1,2-difluorobenzene is a chemical compound that has garnered attention in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features which include a difluorobenzene ring and a cyclopropylmethoxy group. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, potentially leading to improved bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C10H10F2O |

| Molecular Weight | 188.19 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GPR120 Agonism : This compound has been identified as an agonist for GPR120, a receptor implicated in anti-inflammatory responses and metabolic regulation. Activation of GPR120 has been shown to enhance GLP-1 secretion from intestinal L-cells, which plays a critical role in glucose homeostasis and appetite regulation .

- Anti-inflammatory Effects : The compound exhibits significant anti-inflammatory properties by modulating macrophage activity and reducing pro-inflammatory cytokine production. This mechanism suggests potential applications in treating metabolic disorders characterized by chronic inflammation .

Therapeutic Applications

The therapeutic implications of this compound are extensive:

- Metabolic Disorders : Due to its role as a GPR120 agonist, this compound could be beneficial in managing conditions such as type 2 diabetes and obesity by enhancing insulin sensitivity and promoting weight loss through appetite regulation .

- Cancer Therapy : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation through modulation of histone acetyltransferases (HATs) like CBP/p300, which are crucial for gene expression regulation in cancer cells .

Case Studies

Several case studies have highlighted the biological efficacy of compounds similar to this compound:

- Case Study 1 : A study on GPR120 agonists revealed that administration of these compounds significantly improved glucose tolerance and reduced body weight in obese mouse models. This suggests that this compound may offer similar benefits .

- Case Study 2 : Research focusing on the inhibition of CBP/p300 in cancer cells demonstrated that compounds targeting these HATs resulted in decreased viability of multiple myeloma cells. This points towards the potential use of this compound as a therapeutic agent in hematological malignancies .

Research Findings

Recent findings underscore the biological significance of this compound:

- In Vitro Studies : Laboratory experiments have shown that this compound effectively reduces inflammatory markers in macrophage cell lines. The compound's ability to modulate signaling pathways associated with inflammation highlights its therapeutic potential .

- In Vivo Studies : Animal studies have indicated that this compound can significantly lower blood glucose levels and improve metabolic profiles in diabetic models. These findings support further exploration into its clinical applications for metabolic diseases .

Propiedades

IUPAC Name |

4-(cyclopropylmethoxy)-1,2-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c11-9-4-3-8(5-10(9)12)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVJKAITEBRBGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.